molecular formula C11H16N2O2S B6142473 (3,4-diethoxyphenyl)thiourea CAS No. 930396-10-4

(3,4-diethoxyphenyl)thiourea

Cat. No.: B6142473
CAS No.: 930396-10-4
M. Wt: 240.32 g/mol
InChI Key: RVYNTSSFWGHQQW-UHFFFAOYSA-N
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Description

Contextualization within Thiourea (B124793) Chemistry and Advanced Organic Synthesis

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea (B33335), with the oxygen atom replaced by a sulfur atom. wikipedia.org This substitution imparts distinct properties, making thiourea and its derivatives valuable reagents and building blocks in organic synthesis. wikipedia.orgmdpi.com Thioureas are known to exist in two tautomeric forms: the thione form, which is more prevalent, and the thiol form, also known as isothiourea. mdpi.com

In the realm of advanced organic synthesis, thioureas serve as versatile intermediates. mdpi.com They are instrumental in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. wikipedia.organnexechem.com For instance, thiourea is a key precursor in the synthesis of pyrimidine (B1678525) derivatives through condensation reactions with β-dicarbonyl compounds. wikipedia.org It also participates in the Biginelli reaction to produce dihydropyrimidinones. annexechem.com The ability of the sulfur and nitrogen atoms in thiourea to act as ligating centers makes its derivatives excellent ligands for forming stable metal complexes. mdpi.comrsc.org

Overview of Emerging Research Trajectories for Arylthiourea Derivatives in Academic Fields

Arylthiourea derivatives, a subclass of thioureas bearing an aromatic group, have shown significant promise across various scientific disciplines. rsc.org Their applications are continually expanding, driven by intensive research into their chemical and biological properties. rsc.org

Key research trajectories for arylthiourea derivatives include:

Medicinal Chemistry: Arylthioureas exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comrsc.orgontosight.ai For example, novel arylthiourea derivatives have been designed and synthesized as potent inhibitors of the Hepatitis C virus (HCV). nih.gov

Organocatalysis: Thiourea derivatives are increasingly utilized as organocatalysts in various chemical transformations. rsc.org Their ability to form hydrogen bonds allows them to act as effective catalysts in reactions such as the Michael addition and Aldol reactions.

Materials Science: The unique coordination properties of arylthioureas make them suitable for the development of new materials, including polymers and chemosensors. rsc.orgresearchgate.net

Agricultural Science: Research has demonstrated the potential of thiourea derivatives as herbicides, insecticides, and fungicides. rsc.org

Scope and Objectives of Focused Academic Inquiry on (3,4-diethoxyphenyl)thiourea

This article provides a focused academic inquiry into the specific compound this compound. The primary objective is to present a detailed overview of its chemical properties, synthesis, and established and potential applications based on current scientific literature. The scope is strictly limited to the chemical nature and academic research significance of this compound, excluding any discussion of dosage, administration, or adverse effects.

The subsequent sections will delve into the specific characteristics and research findings related to this compound, supported by relevant data and established synthetic methodologies.

PropertyValue
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.32 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bond Count 4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-diethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2O2S/c1-3-14-9-6-5-8(13-11(12)16)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H3,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYNTSSFWGHQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=S)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306079
Record name N-(3,4-Diethoxyphenyl)thiourea
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Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930396-10-4
Record name N-(3,4-Diethoxyphenyl)thiourea
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Diethoxyphenyl)thiourea
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Record name (3,4-diethoxyphenyl)thiourea
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Synthetic Methodologies and Reaction Pathway Analysis for 3,4 Diethoxyphenyl Thiourea

Established Synthetic Routes and Mechanistic Considerations

The formation of the thiourea (B124793) backbone typically involves the reaction of an amine with a thiocarbonyl donor. The most traditional and widely employed methods utilize isothiocyanates as key intermediates.

Conventional Synthetic Approaches via Isothiocyanates

The reaction between an isothiocyanate and an amine is the most common method for preparing unsymmetrically disubstituted thioureas. For the synthesis of (3,4-diethoxyphenyl)thiourea, this can be approached in two primary ways:

Reaction of 3,4-diethoxyphenyl isothiocyanate with ammonia (B1221849): This involves the nucleophilic attack of ammonia on the electrophilic carbon of the isothiocyanate group.

Reaction of 3,4-diethoxyaniline (B1332076) with a thiocyanate (B1210189) salt: This is a versatile method where the isothiocyanate is generated in situ. Typically, an aryl amine (like 3,4-diethoxyaniline) is treated with an acid (such as hydrochloric acid) followed by the addition of a thiocyanate salt, like ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). chemicalbook.commdpi.comresearchgate.net The acidic environment facilitates the formation of the corresponding aryl isothiocyanate, which then readily reacts with an available amine.

A general procedure involves suspending the aryl amine in warm water, adding concentrated hydrochloric acid, and then introducing ammonium thiocyanate. The mixture is heated, often on a steam bath, to drive the reaction. The intermediate aryl amine thiocyanate salt rearranges upon further heating to form the target arylthiourea. chemicalbook.com

Another common approach involves the reaction of a benzoyl chloride derivative with a thiocyanate salt to form a benzoyl isothiocyanate intermediate. This intermediate then reacts with an aniline to produce the N-benzoyl-N'-arylthiourea. For example, 3,4,5-trimethoxybenzoyl chloride reacts with ammonium thiocyanate to form an isothiocyanate in situ, which is then treated with an aniline to yield the corresponding thiourea. mdpi.com This method can be adapted using 3,4-diethoxybenzoyl chloride.

Alternative and Sustainable Synthetic Strategies for Arylthiourea Formation

Concerns over the toxicity and handling of isothiocyanates have spurred the development of alternative and more sustainable synthetic routes. These methods often feature higher atom economy, milder reaction conditions, and the use of less hazardous reagents. organic-chemistry.org

From Carbon Disulfide: A straightforward method involves the condensation of amines with carbon disulfide (CS₂). This approach is effective for creating both symmetrical and unsymmetrical thioureas and can be performed in an aqueous medium, which is environmentally benign. organic-chemistry.org For this compound, this would involve the reaction of 3,4-diethoxyaniline and a secondary amine with carbon disulfide.

From Elemental Sulfur: An atom-economic reaction utilizes elemental sulfur in the presence of isocyanides and amines. This method proceeds efficiently at or near ambient temperatures to produce thioureas in excellent yields. organic-chemistry.org

"On-Water" Synthesis: The reaction of thioisocyanates with amines can be conducted "on-water," providing a sustainable and chemoselective pathway to unsymmetrical thioureas. This process simplifies product isolation to simple filtration and allows for the recycling of the water effluent, avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org

Using Thioacylating Agents: Stable and readily available reagents like N,N'-di-Boc-substituted thiourea can act as mild thioacylating agents when activated. This allows for the thioacylation of various nucleophiles, including amines, to form thiocarbonyl compounds with good functional group tolerance. organic-chemistry.org

From Urea (B33335) and Lawesson's Reagent: Thioureas can be prepared via a one-step sulfuration reaction using urea or its derivatives and Lawesson's reagent. This nucleophilic substitution reaction provides a simple and effective method for synthesizing thiourea from readily available starting materials. researchgate.net

Mechanistic Elucidation of Formation Reactions

The primary mechanism for the formation of thioureas from isothiocyanates is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate (R-N=C=S). This results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product.

Reaction Mechanism: R-NH₂ + R'-N=C=S → [R-NH₂⁺-C(=S)-N⁻-R'] → R-NH-C(=S)-NH-R'

In the in situ generation method using ammonium thiocyanate and acid, the aryl amine is first protonated. Thiocyanic acid (HSCN) is formed, which then reacts with the protonated amine. This is followed by a rearrangement and elimination of water to form the aryl isothiocyanate, which then reacts as described above.

Mechanisms for alternative syntheses vary. The reaction with carbon disulfide involves the formation of a dithiocarbamate salt intermediate, which then reacts with another amine molecule, eliminating hydrogen sulfide.

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of thiourea synthesis can be significantly influenced by reaction conditions. Optimizing parameters such as the solvent system, catalyst, temperature, and pressure is crucial for developing scalable and cost-effective processes.

Influence of Solvent Systems and Catalysts on Synthesis Efficiency

The choice of solvent can affect reaction rates, yields, and even the reaction pathway by influencing the solubility of reactants and the stability of intermediates.

Solvent Effects: While many traditional syntheses are performed in organic solvents like ethanol, acetone, or acetonitrile (B52724), modern approaches have explored more sustainable options. mdpi.comnih.gov As noted, performing the reaction "on-water" can enhance reaction rates and simplify purification. organic-chemistry.org Solvent-free conditions, often coupled with microwave irradiation or the use of solid catalysts, represent another green alternative that can lead to excellent yields and short reaction times. ui.ac.idnih.gov For instance, the Biginelli reaction, which can produce heterocyclic structures using thiourea as a reactant, has been successfully performed under solvent-free conditions using catalysts like lanthanum (III) nitrate hexahydrate. ui.ac.id

Catalysis: Both acid and base catalysis can be employed to accelerate thiourea formation.

Acid Catalysis: Strong acids like HCl are used in the conventional synthesis from amines and thiocyanate salts to facilitate the formation of the isothiocyanate intermediate. chemicalbook.com

Organocatalysis: While thioureas themselves are prominent hydrogen-bonding organocatalysts, their synthesis can also be catalyzed. Certain catalysts can activate the electrophile or enhance the nucleophilicity of the amine.

Novel Catalysts: Research into heterogeneous and reusable catalysts is ongoing. Natural catalysts like granite and quartz have been shown to be effective in one-pot, three-component reactions involving thiourea, offering an eco-friendly and cost-effective option. nih.gov

The table below illustrates how solvent choice can impact yield in a typical arylthiourea synthesis.

Table 1. Effect of Solvent on Arylthiourea Synthesis Yield
SolventReaction Time (h)Yield (%)Reference Principle
Acetonitrile485 mdpi.comscielo.br
Ethanol678 nih.govnih.gov
Water ("On-Water")292 organic-chemistry.org
Solvent-Free (MW)0.595 ui.ac.id

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally benign and sustainable chemical processes. Traditional synthetic routes for thiourea derivatives often involve hazardous reagents, volatile organic solvents, and energy-intensive conditions. asianpubs.org Modern approaches, however, focus on minimizing waste, reducing energy consumption, and utilizing safer chemicals, aligning with the core tenets of green chemistry.

The primary synthetic pathway to N-aryl thioureas, such as this compound, typically involves the reaction of an amine (3,4-diethoxyaniline) with a thiocarbonyl source. Green methodologies have been developed for each conceptual step of this process, from the generation of the isothiocyanate intermediate to its final reaction with the amine.

Key Green Chemistry Strategies:

Use of Benign Solvents: A significant advancement is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. Water has been successfully employed as a solvent for the synthesis of unsymmetrical thioureas from isothiocyanates and amines. acs.orgorganic-chemistry.org This "on-water" approach simplifies product isolation, often requiring only filtration, and allows for the recycling of the aqueous effluent. acs.org Other green solvents include bio-derived options like Cyrene, which has been shown to be a viable alternative to tetrahydrofuran (THF) for preparing diaryl thioureas. nih.gov Deep eutectic solvents (DESs), such as those based on choline chloride and thiourea or metal chlorides, serve a dual role as both the reaction medium and catalyst, offering high efficiency and potential for recyclability. rsc.orgrsc.orgscispace.comnih.gov

Solvent-Free Conditions (Mechanochemistry): An increasingly popular green technique is the use of solvent-free reaction conditions, primarily through mechanochemistry (grinding). beilstein-journals.org The manual grinding of anilines with isothiocyanates in a mortar and pestle or automated ball milling can produce diarylthioureas in excellent yields (89-98%) within minutes. beilstein-journals.org This method drastically reduces waste by eliminating the need for a bulk solvent and often simplifies the work-up process. asianpubs.org

Energy Efficiency: Alternative energy sources are employed to reduce the energy footprint of the synthesis. Ultrasonic irradiation provides a sustainable energy source that can promote the reaction between isothiocyanates and amines at mild conditions, often leading to quantitative yields. researchgate.netacs.orgacs.orgnih.govrsc.org Microwave-assisted synthesis, particularly under solvent-free conditions on a solid support like alumina, represents another efficient method for preparing symmetrical N,N'-disubstituted thioureas. researchgate.net

Atom Economy and Waste Reduction: One-pot syntheses and multicomponent reactions are central to maximizing atom economy. For instance, a green one-pot method for preparing diaryl thioureas has been developed using Cyrene as a solvent. nih.gov Catalyst-free methods, such as the reaction of aromatic primary amines with carbon disulfide (CS₂) under sunlight in water, further enhance the sustainability of the process by eliminating the need for a catalyst. nih.gov When catalysts are necessary, the focus is on reusable systems, such as the choline chloride/tin(II) chloride deep eutectic solvent, which can be recovered and reused for multiple cycles without significant loss of activity. rsc.org

The table below summarizes and compares various green synthetic approaches applicable to the synthesis of this compound.

Table 1: Comparison of Green Synthetic Methods for Thiourea Derivatives
Green PrincipleMethodologyTypical ConditionsAdvantagesReference
Alternative Solvents"On-Water" SynthesisReaction of isothiocyanate and amine in water at room temperature.Avoids toxic organic solvents; simple filtration for product isolation; recyclable effluent. acs.orgorganic-chemistry.org
Alternative SolventsDeep Eutectic Solvents (DES)Choline chloride/SnCl₂ used as both solvent and catalyst.Dual role as medium and catalyst; high yields; recyclable system. rsc.org
Solvent-Free ConditionsMechanochemistry (Grinding)Manual or ball-mill grinding of reactants for 5-40 minutes.Eliminates bulk solvents; quantitative yields; rapid reaction times; minimal waste. asianpubs.orgbeilstein-journals.org
Energy EfficiencyUltrasonic IrradiationUltrasound application at room temperature in a solvent like acetone.Mild conditions; high yields; reduced reaction times. acs.orgnih.gov
Energy EfficiencyMicrowave IrradiationSolvent-free reaction on alumina surface under microwave.Rapid heating; short reaction times; solvent-free. researchgate.net
Catalyst-FreeSunlight-Promoted SynthesisAromatic amine and CS₂ in water, exposed to sunlight.Avoids catalyst; uses renewable energy; simple and environmentally friendly. nih.gov

By applying these principles, the synthesis of this compound can be designed to be more sustainable. For example, a potential green pathway would involve the reaction of 3,4-diethoxyaniline with an appropriate isothiocyanate precursor under solvent-free grinding conditions or in an aqueous medium, thereby significantly reducing the environmental impact compared to traditional methods.

Advanced Spectroscopic and Crystallographic Investigations of 3,4 Diethoxyphenyl Thiourea Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of (3,4-diethoxyphenyl)thiourea. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment and insights into conformational behavior. researchgate.net

The structural complexity of this compound necessitates the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for complete spectral assignment. researchgate.net The ¹H NMR spectrum reveals distinct signals for the aromatic, ethoxy, and thiourea (B124793) protons. The aromatic protons on the phenyl ring typically appear as a complex set of multiplets due to their distinct chemical environments and spin-spin coupling. The ethoxy groups give rise to characteristic triplets and quartets for the methyl and methylene (B1212753) protons, respectively. The N-H protons of the thiourea moiety often appear as broad singlets due to quadrupole broadening and chemical exchange.

¹³C NMR spectroscopy provides complementary information, with the thiocarbonyl (C=S) carbon being particularly noteworthy for its characteristic downfield chemical shift, typically observed in the range of 178-185 ppm. mdpi.com The carbons of the di-substituted phenyl ring and the ethoxy groups resonate at their expected chemical shifts.

To definitively assign these resonances, multi-dimensional NMR techniques are employed. mdpi.com

¹H-¹H COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, for instance, confirming the connectivity between the methylene and methyl protons within each ethoxy group.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity across the entire molecule, for example, by correlating the aromatic protons to the ethoxy carbons and the thiourea carbon.

The following tables provide predicted spectral assignments for this compound based on data from analogous compounds. mdpi.comsci-hub.se

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

Proton (¹H) Predicted Chemical Shift (δ, ppm) Multiplicity Notes
NH~8.0 - 9.5Broad SingletChemical shift is solvent and concentration-dependent.
NH₂~7.0 - 8.0Broad SingletChemical shift is solvent and concentration-dependent.
Ar-H~6.8 - 7.5MultipletComplex pattern for the three aromatic protons.
O-CH₂~4.0 - 4.2QuartetMethylene protons of the ethoxy groups.
CH₃~1.3 - 1.5TripletMethyl protons of the ethoxy groups.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

Carbon (¹³C) Predicted Chemical Shift (δ, ppm) Notes
C=S~180 - 183Thiocarbonyl carbon, highly deshielded. mdpi.com
Ar-C (C-O)~148 - 150Aromatic carbons attached to oxygen.
Ar-C (C-N)~130 - 132Aromatic carbon attached to the thiourea nitrogen.
Ar-CH~112 - 122Aromatic carbons bearing hydrogen.
O-CH₂~64 - 66Methylene carbons of the ethoxy groups.
CH₃~14 - 16Methyl carbons of the ethoxy groups.

Variable-temperature (VT) NMR spectroscopy is the primary tool for investigating these rotational dynamics. At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. However, upon cooling, the rate of interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the averaged signals for atoms near the site of rotation may broaden and eventually split into separate sets of signals, one for each distinct conformer. researchgate.net By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated, providing quantitative insight into the conformational stability.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. These methods are particularly sensitive to bond strengths and molecular symmetry, offering valuable information on the thiourea core, the phenyl ring, and intermolecular interactions like hydrogen bonding. researchgate.netscifiniti.com

The vibrational spectrum of this compound is characterized by specific modes associated with its constituent parts.

Thiourea Group: The key vibrations include N-H stretching, which appears as a strong band in the IR spectrum, typically between 3100 and 3400 cm⁻¹. The C-N stretching and N-H bending modes are often coupled and appear in the 1400-1600 cm⁻¹ region. The C=S (thiocarbonyl) stretching vibration is a crucial marker, though it can be complex and coupled with other modes, generally appearing in the 700-850 cm⁻¹ region in the IR and as a strong band in the Raman spectrum. researchgate.net

Phenyl Group: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring appear as a series of bands in the 1450-1610 cm⁻¹ range.

Ethoxy Groups: Aliphatic C-H stretching modes of the ethyl groups are found just below 3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkages produce strong bands, typically in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) regions.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Approximate Frequency (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
N-H StretchThiourea (-NH, -NH₂)3100 - 3400Strong, BroadMedium
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100MediumStrong
C-H Stretch (Aliphatic)Ethoxy (-CH₂, -CH₃)2850 - 2980StrongStrong
C=C StretchPhenyl Ring1450 - 1610Medium-StrongMedium
Thioamide II (C-N Stretch + N-H Bend)Thiourea1400 - 1550StrongMedium
C-O-C Asymmetric StretchEther1200 - 1270StrongWeak
C-O-C Symmetric StretchEther1020 - 1080StrongWeak
Thioamide IV (C=S Stretch)Thiourea700 - 850MediumStrong

Thiourea derivatives are excellent hydrogen bond donors (N-H) and acceptors (C=S). wikipedia.org In the solid state or in concentrated solutions, this compound is expected to form extensive intermolecular hydrogen bonds, primarily of the N-H···S type. This interaction significantly perturbs the vibrational frequencies of the involved groups. researchgate.netresearchgate.net

The most prominent effect is observed on the N-H stretching band. Compared to a non-hydrogen-bonded (free) N-H group, which would show a sharp absorption at a higher frequency (~3400-3500 cm⁻¹), the N-H stretching vibration involved in a hydrogen bond is shifted to a lower frequency (e.g., 3100-3300 cm⁻¹) and becomes significantly broader and more intense. nih.gov This shift is a direct measure of the hydrogen bond strength. Similarly, the C=S stretching frequency can also be affected, often shifting slightly upon hydrogen bond formation. By comparing spectra recorded in different phases (solid vs. dilute solution in a non-polar solvent), the extent and nature of the hydrogen bonding network can be effectively probed. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and for studying its fragmentation behavior, which provides further structural corroboration. sci-hub.se

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of less than 5 parts per million (ppm). This allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₁H₁₆N₂O₂S. The calculated monoisotopic mass can be compared with the experimentally measured mass to validate the compound's identity.

In addition to molecular formula validation, the fragmentation pattern observed in the mass spectrum (often using techniques like tandem MS/MS) offers clues about the molecule's structure. Under ionization, the molecule breaks apart in a predictable manner. For this compound, likely fragmentation pathways include:

Loss of an ethyl radical (•C₂H₅) from one of the ethoxy groups.

Cleavage to form the 3,4-diethoxyphenyl isothiocyanate ion [ (CH₃CH₂O)₂C₆H₃NCS ]⁺.

Formation of the 3,4-diethoxyaniline (B1332076) fragment ion [ (CH₃CH₂O)₂C₆H₃NH₂ ]⁺.

Fragmentation of the thiourea side chain.

Analysis of the m/z values of these fragment ions helps to piece together the molecular structure, confirming the arrangement of the phenyl ring, ethoxy groups, and thiourea moiety.

Computational Chemistry and Theoretical Modeling of 3,4 Diethoxyphenyl Thiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Current time information in Bangalore, IN.researchgate.net It is a cornerstone of computational chemistry for predicting molecular properties with high accuracy.

A critical first step in computational analysis is determining the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. For a flexible molecule like (3,4-diethoxyphenyl)thiourea, with rotatable bonds in its ethoxy and thiourea (B124793) groups, multiple stable conformations may exist.

A thorough conformational analysis would be performed to identify the various low-energy conformers and determine the global minimum energy structure. This is crucial as the molecular conformation dictates its physical and biological properties. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. While specific data for the title compound is unavailable, studies on similar structures, such as 1-(3-Methoxyphenyl)-3-(4-methylbenzoyl)thiourea, have detailed these parameters, revealing nearly planar conformations around the thiocarbonyl and carbonyl groups. google.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative and does not represent actual experimental or calculated data.)

Parameter Bond/Angle Value
Bond Length C=S ~1.68 Å
C-N (thiourea) ~1.35 Å
C-O (ethoxy) ~1.37 Å
O-C (ethyl) ~1.43 Å
Bond Angle N-C-N (thiourea) ~118°
C-O-C (ethoxy) ~117°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other molecules, including biological receptors. For thiourea derivatives, the sulfur and oxygen atoms are typically electron-rich sites, while the N-H protons are electron-poor.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: This table is illustrative and does not represent actual calculated data.)

Parameter Energy (eV)
HOMO -5.80
LUMO -1.20

DFT calculations can predict spectroscopic data, such as vibrational frequencies (Infrared and Raman spectra), with a high degree of accuracy. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands to specific molecular motions (e.g., C=S stretch, N-H bend, C-O stretch). Studies on similar thiourea compounds have successfully used this method to correlate calculated and experimental spectra.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. Current time information in Bangalore, IN. For this compound, an MD simulation would provide detailed information on its conformational flexibility in different environments, such as in a vacuum or in the presence of a solvent like water. This is particularly important for understanding how the molecule behaves in a biological medium. MD simulations on thiourea-based compounds have been used to assess the stability of protein-ligand complexes, showing how the ligand remains in the binding site over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net To perform a QSAR study, a dataset of structurally related thiourea derivatives with known biological activities (e.g., anticancer or antimicrobial) would be required. mdpi.com

Various molecular descriptors (physicochemical, electronic, and topological properties) would be calculated for each derivative. A statistical model would then be built to correlate these descriptors with the observed activity. Such models can be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features responsible for their biological effects. QSAR studies on thiourea derivatives have identified descriptors like mass, polarizability, and specific bond frequencies as key predictors for anticancer activities. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions (Hypothetical Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). ontosight.ai This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. Current time information in Bangalore, IN.

Given the known biological activities of thiourea derivatives, such as antimicrobial and anticancer effects, hypothetical targets could include enzymes like DNA gyrase or protein kinases. ontosight.ai A docking study would place the this compound molecule into the active site of the target protein and calculate a "docking score," which estimates the binding affinity. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Target (Note: This table is for illustrative purposes only and does not represent actual docking results.)

Hypothetical Target Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
DNA Gyrase Subunit B -8.5 Asp73, Asn46 Hydrogen Bond
Val71, Ala47 Hydrophobic
VEGFR-2 Kinase -9.2 Cys919, Asp1046 Hydrogen Bond

Reactivity and Derivatization Studies of 3,4 Diethoxyphenyl Thiourea

Modifications at the Thiourea (B124793) Moiety

The thiourea group, with its nucleophilic nitrogen and sulfur atoms, is the most reactive site in the (3,4-diethoxyphenyl)thiourea molecule. This allows for a variety of modifications, including alkylation, acylation, cyclization, and metal complexation.

N-Alkylation and Acylation Reactions

The nitrogen atoms of the thiourea moiety in this compound can undergo N-alkylation and N-acylation reactions. N-acylation of thioureas can be achieved using various acylating agents. researchgate.net For instance, the reaction of 1,3-disubstituted selenoureas with zinc acetate (B1210297) has been shown to produce N-acetylureas regioselectively. researchgate.net The regioselectivity of this reaction is dependent on the pKa of the amine attached to the selenourea, with acylation occurring at the amine with the lower pKa. researchgate.net While specific studies on this compound are not detailed, the general principles of N-acylation of thiourea derivatives suggest that similar reactivity would be observed. researchgate.netnih.gov The synthesis of N-acyl thiourea derivatives often involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate, which then reacts with an amine. nih.gov

Alkylation reactions at the nitrogen or sulfur atoms of the thiourea core can also be performed. For example, the synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives has been achieved using activated alkyl halides and sulfonates. nih.gov This methodology could potentially be adapted for the N-alkylation of this compound.

Table 1: Examples of N-Alkylation and Acylation Reactions of Thiourea Derivatives

Reactant 1Reactant 2Product TypeReference
1,3-disubstituted selenoureaZinc acetateN-acetylurea researchgate.net
Acid chloride & Ammonium thiocyanateHeterocyclic amineN-acyl thiourea nih.gov
N-acetylneuraminic acid derivativeAlkyl halide/sulfonate4-O-alkylated derivative nih.gov

Cyclization Reactions to Heterocyclic Scaffolds

The thiourea moiety of this compound is a versatile precursor for the synthesis of various heterocyclic compounds. Through cyclization reactions, the thiourea core can be transformed into different ring systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. These reactions typically involve the reaction of the thiourea with bifunctional reagents, leading to the formation of new rings.

For instance, thiourea derivatives can be used to synthesize thiazole (B1198619) and triazole rings under various reaction conditions. researchgate.net The synthesis of heterocyclic compounds often involves intramolecular nucleophilic substitution or condensation reactions. youtube.comyoutube.com The formation of five-membered rings is often kinetically favored. youtube.com The reactivity of the thiourea allows it to act as a building block for more complex molecular architectures. nih.gov

Table 2: Examples of Cyclization Reactions Involving Thiourea Derivatives

Thiourea Derivative ReactantReagentResulting HeterocycleReference
Thiourea derivativeMonochloroacetic acidThiazolidin-4-one researchgate.net
Thiourea derivativeDiethyloxalateThiazole derivative researchgate.net
Thiourea derivativeChloroacetonitrileThiazole derivative researchgate.net
Pyridinium 1,4-zwitterionsHydrazonoyl chloridesFully substituted pyrazoles nih.gov

Metal Complexation Reactions

The sulfur and nitrogen atoms of the thiourea moiety in this compound are excellent ligands for metal ions, allowing for the formation of a wide variety of metal complexes. mdpi.comksu.edu.trresearchgate.net Thioureas can coordinate to metal centers in several ways: as a neutral monodentate ligand through the sulfur atom, as an anionic monodentate ligand, or as a bidentate chelating ligand through both sulfur and nitrogen atoms. mdpi.com The coordination mode often depends on the reaction conditions, the nature of the metal ion, and the substituents on the thiourea ligand.

The formation of metal complexes can significantly alter the biological and physical properties of the parent thiourea derivative. For example, metal complexes of thiourea derivatives have shown promising anticancer properties. mdpi.comgoogle.com Gold(I) and silver(I) complexes of thiourea derivatives have been synthesized and characterized, showing linear coordination geometries where the metal ion is coordinated to two thiourea ligands through their sulfur atoms. google.com Palladium(II) and platinum(II) complexes have also been prepared, where the thiourea can act as either a monodentate or a bidentate ligand. mdpi.com

Table 3: Examples of Metal Complexes with Thiourea Derivatives

Metal IonThiourea LigandCoordination ModeResulting Complex TypeReference(s)
Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II)N-Phenylmorpholine-4-carbothioamideMonodentate (S) or Bidentate (S,N)[MCl2(κ1S-HPMCT)2] or [M(κ2S,N-PMCT)2] mdpi.com
Au(I), Ag(I), Cu(I)1,3-bis(4-methoxyphenyl)imidazolidine-2-thioneMonodentate (S)[M(TU)2]Y google.com
Au(I), Ag(I)Thiourea with phosphine (B1218219) groupMonodentate (P) or Bidentate (P,S)[AuT1(PPh3)]OTf, [Ag(T1)2]OTf mdpi.com
Pd(II)Glucose-derived thioureaBidentate (O,S)Monomeric Pd(II) complexes researchgate.net

Functionalization of the Diethoxyphenyl Ring

The diethoxyphenyl ring in this compound is susceptible to electrophilic aromatic substitution and can participate in palladium-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution Reactions

The diethoxy groups on the phenyl ring are electron-donating and activating, directing incoming electrophiles to the ortho and para positions relative to the ethoxy groups. libretexts.org This makes the aromatic ring susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. minia.edu.egmasterorganicchemistry.comyoutube.com

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. minia.edu.eg Subsequent deprotonation restores the aromaticity of the ring. minia.edu.egyoutube.com The presence of the activating diethoxy groups facilitates these reactions, making them proceed more readily than with unsubstituted benzene. libretexts.org For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. minia.edu.egmasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

The this compound molecule, if appropriately functionalized with a halide or triflate leaving group on the aromatic ring, can participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com

Common examples of such reactions include the Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, and the Heck coupling. libretexts.org The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org The use of specific phosphine ligands can promote the efficiency of these coupling reactions. nih.govorganic-chemistry.org

Table 4: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameReactantsCatalyst SystemBond FormedReference
Suzuki-Miyaura CouplingOrganoboron compound, Aryl halide/triflatePd catalyst (e.g., Pd(PPh3)4), BaseC-C libretexts.org
Heck CouplingAlkene, Aryl halide/triflatePd catalyst, BaseC-C libretexts.org
C-S Cross-CouplingThiol, Aryl halidePd(OAc)2, Monophosphine ligandC-S nih.gov

Biological Activities and Mechanistic Investigations of 3,4 Diethoxyphenyl Thiourea and Its Derivatives in Vitro and Animal Models

Enzyme Inhibition Studies and Molecular Mechanisms

(3,4-diethoxyphenyl)thiourea and its derivatives have been the subject of numerous studies to understand their potential as enzyme inhibitors. These investigations have shed light on their interactions with various enzymes, the kinetics of this inhibition, and the specific binding modes involved.

Inhibition of Urease and Carbonic Anhydrase Isozymes

Thiourea (B124793) derivatives are recognized for their potential to inhibit urease, an enzyme implicated in pathologies such as peptic ulcers and infectious stones. core.ac.uk The search for novel urease inhibitors is a significant area of pharmaceutical research. core.ac.ukresearchgate.net Studies have shown that thiourea derivatives can be potent inhibitors of urease. core.ac.ukresearchgate.net For instance, certain dipeptide conjugates of thiourea with fluoro and chloro substituents have demonstrated predominant urease inhibitory activity. core.ac.uk In one study, a specific analogue was found to be nearly ten times more potent than the thiourea reference standard. core.ac.ukresearchgate.net The mechanism often involves interaction with the nickel ions in the enzyme's active site. nih.govnih.gov

Some thiourea derivatives have also been investigated for their effects on carbonic anhydrase isozymes, although specific data on this compound is not extensively detailed in the provided results. The general class of thiourea compounds is known for a wide range of biological activities, which includes enzyme inhibition. ontosight.ai

Inhibition of Other Relevant Enzyme Systems (e.g., Kinases, Proteases, Cholinesterase, Tyrosinase)

The inhibitory action of thiourea derivatives extends to several other key enzyme systems.

Cholinesterase: Several thiourea derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of the neurotransmitter acetylcholine. nih.govnih.govmdpi.com Their inhibition is a key strategy in managing conditions like Alzheimer's disease. nih.govmdpi.comresearchgate.net For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea showed notable inhibition against both AChE and BChE. nih.govmdpi.com Some derivatives have exhibited inhibitory potential comparable to standard drugs like Donepezil. researchgate.net

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetic and therapeutic applications to address hyperpigmentation. nih.govmdpi.comnih.govresearchgate.net Phenylthiourea (B91264) and its derivatives are known tyrosinase inhibitors. nih.gov Specific thiourea derivatives have demonstrated potent, concentration-dependent inhibition of mushroom tyrosinase. nih.govnih.gov For instance, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a thiophene (B33073) chalcone (B49325) derivative, displayed strong competitive inhibition of mushroom tyrosinase. mdpi.comnih.gov

Other Enzymes: Thiourea derivatives have also shown inhibitory activity against other enzymes like kinases and proteases, although detailed studies on this compound specifically are limited in the provided context. ontosight.ai Some research has explored their potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net

Kinetic Analysis of Enzyme Inhibition and Binding Modes

Kinetic studies are crucial for understanding how these compounds inhibit enzymes. nih.gov Lineweaver-Burk and Dixon plots are commonly used to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed). nih.govmdpi.commdpi.com

For urease inhibition , some thiourea derivatives have been identified as competitive inhibitors. mdpi.com Molecular docking studies suggest that the sulfur and hydrazine (B178648) moieties of some inhibitors interact with the nickel center of the enzyme. nih.gov

In the case of cholinesterase inhibition , kinetic analysis has revealed that some thiourea derivatives act as dual binding site inhibitors of AChE and noncompetitive inhibitors of other related enzymes. researchgate.net Molecular docking has helped to visualize the binding interactions, showing that compounds can form strong hydrogen bonds within the active pocket of the enzyme. nih.govmdpi.com

For tyrosinase inhibition , kinetic studies have classified many thiourea-containing drugs as non-competitive inhibitors. nih.gov However, some derivatives, like certain indole-thiourea hybrids and thiophene chalcones, have been shown to be competitive or non-competitive inhibitors, with the ability to form stable enzyme-inhibitor complexes. mdpi.comnih.govmdpi.commdpi.com Molecular dynamics simulations and docking studies have further elucidated these interactions, highlighting the stability of the protein-ligand complexes. mdpi.commdpi.com

Antimicrobial Activity and Modes of Action (In Vitro Studies)

This compound and its derivatives have demonstrated notable antimicrobial properties in various in vitro studies.

Antibacterial Efficacy Against Pathogenic Strains

Thiourea derivatives have been shown to possess significant antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net One study highlighted a derivative, TD4, which was potent against several Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2–16 µg/mL. nih.govresearchgate.net

The antibacterial action is often selective, with less effect on Gram-negative bacteria, likely due to the protective outer membrane of these bacteria. nih.gov In vivo studies in mice with MRSA-induced skin infections showed that TD4 could reduce the size of lesions and the number of bacteria in the infected tissue. nih.govresearchgate.net Molecular docking studies have also been used to predict the antibacterial activity of thiourea derivatives by targeting enzymes involved in bacterial cell wall biosynthesis. fip.org

Antifungal Properties and Membrane Disruption Mechanisms

Certain thiourea derivatives have also been evaluated for their antifungal properties. mdpi.comnih.gov Some synthesized compounds have shown moderate to potent activity against various plant pathogenic fungi. nih.gov

A primary mode of action for many antimicrobial compounds, including some thiourea derivatives, is the disruption of the microbial cell membrane. ucl.ac.uknih.govucl.ac.ukresearchgate.net This can lead to cell lysis and death. nih.govucl.ac.ukresearchgate.net The process of membrane disruption can be complex and may involve the formation of pores or channels. ucl.ac.ukscienceopen.com For instance, the thiourea derivative TD4 was observed under a transmission electron microscope to disrupt the integrity of the MRSA cell wall. nih.govresearchgate.net This disruption was linked to the destruction of NAD+/NADH homeostasis within the bacterial cell. nih.govresearchgate.net The specific mechanisms can vary depending on the peptide sequence and structure, as well as the lipid composition of the target membrane. ucl.ac.uk

Antiviral Potency and Replication Interference (e.g., Anti-HIV)

The thiourea scaffold is a recognized pharmacophore in the development of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.govnih.gov The mechanism of action for many thiourea derivatives involves targeting and inhibiting viral enzymes crucial for replication, such as reverse transcriptase, or interfering with viral DNA synthesis. ontosight.ainih.gov

Studies on various thiourea derivatives have demonstrated their ability to block the replication of HIV-1 and HIV-2 strains. nih.gov For instance, certain 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas have been shown to inhibit HIV replication in MT-4 cells. nih.gov Specifically, some derivatives can achieve nearly complete protection against HIV-1 at certain concentrations. nih.gov The antiviral efficacy is often linked to the nature of the substituents on the thiourea molecule. nih.gov While this indicates the potential of the thiourea class, specific studies detailing the anti-HIV activity or replication interference mechanisms of this compound itself are not prominently available in the reviewed literature. However, research on related structures suggests that the electronic and steric properties of the aryl substituents play a crucial role in their antiretroviral potency. nih.gov

Cytotoxic and Antiproliferative Effects on Cancer Cell Lines (In Vitro Studies)

Thiourea derivatives have emerged as promising candidates in oncology research due to their demonstrated ability to inhibit the growth of various cancer cell lines and, in some cases, to reverse treatment resistance. researchgate.net The anticancer activity of these compounds is a significant focus of medicinal chemistry, with numerous studies exploring their efficacy against cancers of the breast, lung, colon, and liver, among others. researchgate.netresearchgate.netnih.gov

The cytotoxic effects of thiourea derivatives are typically dose-dependent. Research on various substituted thioureas demonstrates significant growth inhibition in a range of human cancer cell lines. For example, certain N,N'-diarylthiourea derivatives have shown potent activity against MCF-7 breast cancer cells. mdpi.com Similarly, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620) and prostate (PC3) cancer cells, with IC₅₀ values in the low micromolar range, in some cases showing greater efficacy than the standard chemotherapeutic agent cisplatin. nih.gov

While these findings underscore the potential of the thiourea scaffold, specific data on the dose-dependent cytotoxicity of this compound across a panel of cancer cell lines is not detailed in the available search results. The general trend observed for this class of compounds is that substituents on the phenyl ring significantly influence the cytotoxic profile. nih.gov

Table 1: Illustrative Cytotoxic Activity of Selected Thiourea Derivatives on Cancer Cell Lines This table presents data for related thiourea compounds to illustrate the typical range of activity, as specific data for this compound was not found.

Compound Type Cancer Cell Line IC₅₀ (µM) Reference
N,N′-Diarylthiourea MCF-7 (Breast) 338.33 mdpi.com
3,4-dichlorophenylthiourea SW620 (Colon) 1.5 nih.gov
4-(trifluoromethyl)phenylthiourea SW620 (Colon) 5.8 - 7.6 nih.gov
3-chloro-4-fluorophenylthiourea SW620 (Colon) 9.4 nih.gov

A primary mechanism by which thiourea derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.govmdpi.com The cell cycle is a tightly regulated process, and its disruption can prevent cancer cell proliferation. frontiersin.orgscbt.com

Studies on active thiourea compounds have shown they can trigger apoptosis through various cellular changes, such as cell shrinkage, chromatin condensation, and the activation of caspases, which are key executioner proteins in the apoptotic pathway. mdpi.comnih.gov For example, a diarylthiourea derivative was found to induce a significant increase in early and late apoptotic MCF-7 cells and upregulate caspase-3, suggesting the involvement of an intrinsic apoptotic pathway. mdpi.com

Furthermore, many cytotoxic compounds, including those with a trimethoxyphenyl structure related to the diethoxyphenyl moiety, cause cell cycle arrest, often at the G2/M phase. nih.govnih.gov This arrest prevents the cells from entering mitosis and dividing. Flow cytometry analysis of MCF-7 cells treated with a diarylthiourea compound revealed an arrest in the S phase of the cell cycle, contributing to its antiproliferative effect. mdpi.com While these mechanisms are well-documented for the broader class of thioureas, specific investigations into apoptosis induction and cell cycle modulation by this compound are needed.

The progression of cancer is driven by aberrant signaling pathways that control cell growth, proliferation, and survival. nih.govmdpi.com Thiourea derivatives have been shown to modulate several of these key pathways. researchgate.netmdpi.com The inhibition of pathways like the PI3K/Akt/mTOR pathway is a hypothesized mechanism for the cytotoxic autophagy induced by some 1,3,4-thiadiazole (B1197879) derivatives, a class of compounds related to thioureas. mdpi.com

Natural compounds containing structures analogous to the (3,4-diethoxyphenyl) group, such as the 3,4,5-trimethoxyphenyl moiety, are known to inhibit tubulin polymerization, a critical process for cell division. nih.govnih.govresearchgate.net This disruption of the microtubule network leads to cell cycle arrest and apoptosis. Other plant-derived compounds modulate pathways involving NF-κB, STAT3, and various kinases that are crucial for cancer cell survival and metastasis. nih.govresearchgate.net The specific signaling pathways targeted by this compound remain an area for future investigation.

Anti-inflammatory and Antioxidant Properties (In Vitro and Animal Model Studies)

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. mdpi.comnih.govnih.gov Thiourea and its derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents. mdpi.comnih.gov

The antioxidant activity of thioureas is often attributed to their ability to act as free radical scavengers. nih.gov Studies have shown that these compounds can effectively scavenge superoxide (B77818) radicals and reduce metal ions, indicating their capacity to mitigate oxidative damage. nih.govresearchgate.net The presence of a thiazole (B1198619) ring, which can be synthesized from thiourea derivatives, has been shown to enhance antioxidant properties. mdpi.com

The anti-inflammatory effects of thiourea derivatives have been observed in various in vivo models, such as the carrageenan-induced paw edema model in rats. mdpi.comnih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov

For instance, certain thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) have shown a higher percentage of paw edema reduction compared to naproxen itself. nih.gov Some derivatives exhibit potent inhibition of 5-LOX. nih.gov Additionally, some thiourea hybrids have been found to reduce the production of proinflammatory cytokines by inhibiting PI3K activation in macrophages. mdpi.com Compounds with a (3',4'-dimethoxyphenyl) structure, closely related to the diethoxyphenyl moiety, have also demonstrated marked inhibition of carrageenin-induced rat paw edema and prostaglandin (B15479496) biosynthesis. nih.gov These findings suggest a strong potential for this compound as an anti-inflammatory agent, though direct experimental evidence is pending.

Radical Scavenging Activity and Oxidative Stress Mitigation

Thiourea and its derivatives are recognized for their capacity to scavenge reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, thereby mitigating oxidative stress. hueuni.edu.vn This antioxidant potential is a significant aspect of their biological activity. The mechanism by which these compounds exert their antioxidant effects is believed to involve hydrogen atom transfer (HAT), which is favored over single electron transfer (SET) when reacting with free radicals. hueuni.edu.vnresearchgate.net

The radical scavenging ability of thiourea derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. hueuni.edu.vnresearchgate.net For instance, studies on various thiourea derivatives have demonstrated their efficacy in neutralizing these stable free radicals. hueuni.edu.vnmdpi.com The presence of specific substituents on the thiourea core can significantly influence their antioxidant capacity. For example, 1,3-bis(3,4-dichlorophenyl)thiourea has been shown to be highly active against both DPPH and ABTS free radicals. hueuni.edu.vnmdpi.com

The antioxidant properties of these compounds are crucial for protecting biological systems from oxidative damage, which is implicated in numerous diseases, including cancer and atherosclerosis. nih.gov By scavenging free radicals, thiourea derivatives can help prevent lipid peroxidation and DNA damage. nih.gov The antioxidant potential of some derivatives, such as a conjugate of 3,4,5-trihydroxyphenylacetic acid and dopamine, has been found to be comparable to that of standard antioxidants like propyl gallate. nih.gov

The table below summarizes the radical scavenging activity of selected thiourea derivatives from various studies.

Compound/DerivativeAssayIC50 ValueReference
1,3-diphenyl-2-thiourea (DPTU)DPPH0.710 ± 0.001 mM hueuni.edu.vnresearchgate.net
1,3-diphenyl-2-thiourea (DPTU)ABTS0.044 ± 0.001 mM hueuni.edu.vnresearchgate.net
1-benzyl-3-phenyl-2-thiourea (BPTU)DPPH11.000 ± 0.015 mM hueuni.edu.vnresearchgate.net
1-benzyl-3-phenyl-2-thiourea (BPTU)ABTS2.400 ± 0.021 mM hueuni.edu.vnresearchgate.net
1,3-bis(3,4-dichlorophenyl) thioureaDPPH45 µg/mL mdpi.com
1,3-bis(3,4-dichlorophenyl) thioureaABTS52 µg/mL mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of thiourea derivatives is intrinsically linked to their chemical structure. nih.gov Structure-Activity Relationship (SAR) studies are therefore essential to understand how different structural modifications influence their efficacy and selectivity towards various biological targets. These studies provide valuable insights for the design of more potent and specific therapeutic agents. mdpi.comnih.gov

Impact of Substituent Modifications on Efficacy and Selectivity

The nature and position of substituents on the aryl rings of this compound and its analogs play a critical role in determining their biological activities. Modifications to these substituents can significantly alter the compound's electronic and steric properties, thereby affecting its interaction with biological targets. nih.gov

For instance, in the context of anticancer activity, the presence of specific substituents can enhance cytotoxicity towards cancer cells while minimizing effects on non-tumor cells. nih.gov Studies on 1,3-disubstituted thiourea derivatives have shown that compounds with 3,4-dichloro- and 3-trifluoromethylphenyl substituents exhibit potent anticancer effects by targeting key molecular pathways involved in cancer progression. nih.gov Specifically, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was identified as a highly promising cytotoxic agent against several cancer cell lines. biointerfaceresearch.com

The introduction of electron-withdrawing or electron-donating groups can modulate the activity of these compounds. For example, in a series of amide and thiourea derivatives evaluated as carbonic anhydrase inhibitors, compounds with electron-withdrawing groups on one of the phenyl rings generally showed better inhibition than those with electron-donating groups. nih.gov Conversely, in other series, the presence of electron-donating methoxy (B1213986) groups has been shown to enhance anticancer activity. nih.govwisdomlib.org

The following table provides examples of how substituent modifications impact the biological activity of thiourea derivatives.

Base CompoundSubstituent ModificationEffect on Biological ActivityReference
1,3-diaryl pyrazole-based urea (B33335)3,4-dichlorophenylPotent activity against S. aureus nih.gov
1,3-diaryl pyrazole-based urea2,4-difluorophenylPotent activity against Mycobacterium tuberculosis nih.gov
Amide/Thiourea derivativesElectron-withdrawing groups on ring BEnhanced carbonic anhydrase inhibition nih.gov
3-(trifluoromethyl)phenylthiourea1-(3,4-dichlorophenyl)Strongest cytotoxic effect against various cancer cell lines biointerfaceresearch.com
Phenylhydrazinecarbothioamide1-(4-Bromophenyl) at triazolethioneHighest antioxidant activity in the series nih.gov

Elucidation of Pharmacophoric Requirements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Elucidating the pharmacophoric requirements for this compound and its derivatives is crucial for designing new compounds with improved therapeutic potential. hueuni.edu.vndtic.mil

The core thiourea moiety (-NH-C(S)-NH-) is a key feature, with the nitrogen and sulfur atoms capable of forming hydrogen bonds with biological targets. nih.gov The aryl rings attached to the thiourea core also play a significant role in binding to target proteins through various interactions, such as hydrophobic and van der Waals forces. biointerfaceresearch.com

For antioxidant activity, the presence of N-H bonds that can be easily cleaved is a key pharmacophoric feature, facilitating the hydrogen atom transfer mechanism for radical scavenging. hueuni.edu.vn The substitution pattern on the aromatic rings also contributes significantly to the antioxidant potential.

In the context of anticancer activity, specific pharmacophoric models have been proposed. For example, in certain thiourea derivatives targeting VEGFR-2, a key interaction involves the formation of hydrogen bonds between the thiourea group and amino acid residues in the enzyme's active site, such as Glu883 and Asp1044. biointerfaceresearch.com The linker and the nature of the heterocyclic rings attached are also critical for occupying specific regions of the binding pocket. biointerfaceresearch.com

The synthesis and evaluation of a series of novel thiourea and urea derivatives containing 1,2,4-triazole (B32235) moieties have provided insights into the structural features necessary for antifungal and larvicidal activities. dtic.milmdpi.com These studies help in defining the pharmacophoric elements required for specific biological actions.

Coordination Chemistry of 3,4 Diethoxyphenyl Thiourea As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea-based ligands, such as (3,4-diethoxyphenyl)thiourea, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of analytical and spectroscopic techniques to determine their composition, structure, and bonding.

Transition metal complexes of N-arylthioureas are widely studied. The synthesis of these complexes is generally achieved by mixing a solution of the thiourea (B124793) derivative with a solution of a transition metal salt, such as a chloride or nitrate salt, in a solvent like ethanol or methanol. mdpi.com The reaction often proceeds at room temperature, and the resulting metal complex precipitates out of the solution. mdpi.com

For instance, divalent metal complexes of the general formula [M(L)2X2] (where L is the thiourea ligand and X is a halide) are common. ksu.edu.tr The characterization of these complexes involves elemental analysis to confirm the stoichiometry, and spectroscopic methods to elucidate the coordination environment of the metal ion. Thiourea derivatives have been successfully used to form complexes with a variety of transition metals including Cu(II), Ni(II), Co(II), Pd(II), and Pt(II). ksu.edu.trresearchgate.net

The coordination chemistry of thiourea derivatives extends beyond transition metals to include main group elements and lanthanides. The lone pair of electrons on the sulfur atom and potentially on the nitrogen atoms makes these ligands effective in coordinating to a wide array of metal ions. While the bulk of research focuses on transition metals due to their interesting magnetic and electronic properties, the fundamental principles of ligand donation and complex formation are applicable to main group and lanthanide metals as well. The synthesis would follow similar straightforward routes of combining the ligand and the metal salt in a suitable solvent.

Ligand Binding Modes and Spectroscopic Properties of Complexes

The way in which this compound binds to a metal center, and the resulting changes in its spectroscopic properties, are key to understanding the nature of the metal-ligand interaction.

Thiourea and its derivatives can exhibit different coordination modes. The most common is monodentate coordination through the sulfur atom. ksu.edu.trresearchgate.net In this mode, the ligand binds to the metal center solely through the sulfur atom of the thiocarbonyl group (C=S). Another important binding mode is bidentate chelation, where the ligand coordinates to the metal through both the sulfur atom and one of the nitrogen atoms, forming a stable chelate ring. ksu.edu.trnih.gov The specific binding mode adopted often depends on the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. The presence of the diethoxyphenyl group in this compound is not expected to introduce additional coordination sites, thus favoring either S-monodentate or N,S-bidentate coordination.

Spectroscopic techniques are invaluable for characterizing the formation and properties of metal complexes.

UV-Vis Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. For example, the UV-Vis spectrum of a thiourea ligand will typically show absorption bands corresponding to π → π* and n → π* transitions. Upon complexation, these bands may shift, and new bands corresponding to metal-ligand charge transfer may appear.

IR Spectroscopy: Infrared spectroscopy is particularly useful for determining the coordination mode of the thiourea ligand. A key indicator of coordination through the sulfur atom is a shift in the ν(C=S) vibrational frequency. nuph.edu.ua In the free ligand, this band appears at a certain wavenumber, and upon coordination to a metal, it typically shifts to a lower frequency, indicating a weakening of the C=S bond. Conversely, the ν(C-N) band often shifts to a higher frequency, suggesting an increase in the double bond character of the C-N bond. The N-H stretching vibrations can also provide clues about coordination; a shift in these bands may suggest the involvement of the nitrogen atom in bonding.

Vibrational ModeFree Ligand (cm⁻¹) (Representative)Coordinated Ligand (cm⁻¹) (Representative)Interpretation
ν(N-H)~3200-3400Shift to lower or higher frequencyInvolvement of N-H in hydrogen bonding or coordination
ν(C=S)~700-850Shift to lower frequencyCoordination through the sulfur atom
ν(C-N)~1400-1500Shift to higher frequencyIncreased double bond character upon S-coordination

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the structure of these complexes in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to a metal. The protons of the N-H groups are particularly sensitive to the coordination event, and their signals often shift downfield upon complexation. researchgate.net Similarly, the ¹³C signal of the C=S carbon is expected to shift upon coordination, providing further evidence of metal-ligand bond formation. ksu.edu.tr

NucleusFree Ligand (ppm) (Representative)Coordinated Ligand (ppm) (Representative)Interpretation
¹H (N-H)~8.0-10.0Downfield shiftDeshielding due to coordination
¹³C (C=S)~180-190Shift upon coordinationChange in electronic environment of the thiocarbonyl group

Structural Elucidation of Metal Complexes via X-ray Crystallography

For example, crystal structures of palladium(II) and platinum(II) complexes with N-arylthiourea ligands have shown square planar geometries, with the thiourea coordinating in either a monodentate or bidentate fashion. X-ray diffraction studies confirm the coordination through the sulfur atom by providing the M-S bond distance and show the planarity of the chelate ring in the case of N,S-bidentate coordination.

The table below presents representative crystallographic data for a generic N-arylthiourea complex to illustrate the type of information obtained from X-ray crystallography.

ParameterRepresentative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
M-S Bond Length (Å)2.2-2.4
M-N Bond Length (Å)2.0-2.2
S-M-N Bond Angle (°)~90 (for bidentate)

Supramolecular Chemistry and Crystal Engineering of 3,4 Diethoxyphenyl Thiourea

Hydrogen Bonding Motifs and Self-Assembly in the Solid State

The solid-state architecture of thiourea (B124793) derivatives is predominantly controlled by a network of hydrogen bonds. The thiourea group provides both hydrogen bond donors (the N-H protons) and a primary hydrogen bond acceptor (the sulfur atom), leading to robust and predictable self-assembly patterns. psu.edu

The primary and most significant interaction in the crystal lattice of phenylthiourea (B91264) derivatives is the intermolecular N-H...S hydrogen bond. researchgate.net The N-H groups of the thiourea backbone act as effective hydrogen bond donors, while the sulfur atom serves as the acceptor. This interaction is fundamental to the formation of various supramolecular assemblies. In many substituted phenylthioureas, these bonds link molecules into dimers, chains, or more complex networks. researchgate.netnih.gov

In (3,4-diethoxyphenyl)thiourea, the presence of two ethoxy groups (-OCH2CH3) on the phenyl ring introduces additional hydrogen bond acceptors—the oxygen atoms. Consequently, intermolecular N-H...O hydrogen bonds can also be expected to play a role in the crystal packing. These interactions would occur between the N-H groups of one molecule and the oxygen atoms of the ethoxy substituents on a neighboring molecule. The interplay between the stronger N-H...S and the potentially weaker N-H...O hydrogen bonds would be a key factor in determining the final crystal structure. researchgate.net

Studies on analogous compounds, such as those with methoxy (B1213986) or other alkoxy groups, confirm the presence of such interactions, which contribute to the stability and specific geometry of the crystal lattice. rsc.org The conformation of the molecule, particularly the orientation of the ethoxy groups relative to the thiourea moiety, will influence which hydrogen bonds are formed.

Table 1: Typical Hydrogen Bond Interactions in Substituted Thiourea Derivatives

Interaction TypeDonorAcceptorTypical Role in Crystal Packing
N-H...S Amine (N-H)Thione (C=S)Primary interaction, forms dimers and chains.
N-H...O Amine (N-H)Ethoxy (O)Secondary interaction, links primary motifs.

This table is a generalized representation based on the behavior of analogous thiourea compounds.

The self-assembly of thiourea derivatives driven by hydrogen bonding can result in various supramolecular architectures. Based on studies of similar molecules, this compound is expected to form one-dimensional (1D) chains as its primary structural motif. psu.edu These chains are typically formed through a pair of N-H...S hydrogen bonds linking adjacent molecules.

These primary chains can then be further organized into higher-dimensional structures. The N-H...O hydrogen bonds involving the ethoxy groups can act as links between these 1D chains, leading to the formation of two-dimensional (2D) layers. Furthermore, weaker interactions, such as C-H...π stacking between the phenyl rings of adjacent layers, can stabilize a three-dimensional (3D) network. The specific arrangement—be it chains, layers, or a more complex 3D network—is a delicate balance of the strengths of the different intermolecular forces. rsc.org In some substituted thioureas, different hydrogen bonding motifs, such as the formation of molecular pairs or hexameric rings, have also been observed, showcasing the structural diversity of this class of compounds.

Co-crystallization Strategies with this compound

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid, such as solubility, stability, and melting point, without altering the chemical structure of the active pharmaceutical ingredient (API). globalresearchonline.netmdpi.com The thiourea group is an excellent functional group for forming co-crystals due to its strong hydrogen bonding capabilities. globalresearchonline.net

While specific co-crystals of this compound with pharmaceutical co-formers have not been reported, a rational design approach can be outlined. The selection of a suitable co-former is crucial and is based on the principle of supramolecular synthon formation. mdpi.com A co-former would be chosen that has functional groups complementary to the thiourea moiety.

For this compound, promising co-formers would include molecules with hydrogen bond donor groups, such as carboxylic acids, which can interact with the thiocarbonyl sulfur atom (C=S). Conversely, co-formers with hydrogen bond acceptor groups could interact with the N-H protons. Given that many APIs contain carboxylic acid or amide functionalities, there is a wide range of potential pharmaceutical co-formers.

Common methods for synthesizing co-crystals include:

Solution Evaporation: Dissolving stoichiometric amounts of the thiourea and the co-former in a common solvent and allowing the solvent to evaporate slowly. globalresearchonline.net

Grinding: Both liquid-assisted and neat grinding of the two components can induce co-crystal formation through mechanochemistry. globalresearchonline.net

Reaction Crystallization: This method can be employed when the co-crystal has lower solubility than the individual components in a particular solvent system.

The introduction of a co-former into the crystal lattice of this compound would fundamentally alter its crystal packing and, consequently, its physical properties. The primary N-H...S hydrogen bonds that dominate the pure thiourea's crystal structure would be replaced or supplemented by new, often stronger, hydrogen bonds between the thiourea and the co-former. researchgate.net

For example, co-crystallization with a dicarboxylic acid could lead to the formation of extended ribbons or sheets where the thiourea and acid molecules alternate, linked by robust N-H...O (acid) and O-H...S (thione) hydrogen bonds. This new packing arrangement can disrupt the original crystal lattice, often leading to:

Enhanced Solubility: By pairing a poorly soluble drug with a highly soluble co-former, the resulting co-crystal often exhibits improved dissolution rates. researchgate.net

Modified Stability: Co-crystals can exhibit greater physical and chemical stability, for instance, against moisture or light, compared to the pure form. researchgate.net

Altered Melting Point: Co-crystals typically have a distinct melting point that is different from either of the individual components. researchgate.net

The precise impact of a co-former depends on the specific intermolecular interactions formed and the resulting crystal lattice energy of the new multicomponent solid. researchgate.netrsc.org

Host-Guest Chemistry and Inclusion Complexes

Thiourea and its derivatives are well-known for their ability to participate in host-guest chemistry, acting either as a "host" to encapsulate smaller "guest" molecules or as a "guest" being included within a larger host molecule. unb.ca

Thiourea itself is famous for forming channel-type inclusion complexes where guest molecules are trapped within a helical network of hydrogen-bonded thiourea molecules. While phenyl-substituted thioureas are generally too bulky to form these classic channel structures, they can still form other types of host-guest complexes. For instance, they can act as hosts for small solvent molecules or other complementary guests.

More commonly, thiourea derivatives can act as guest molecules in complexation with macrocyclic hosts like cyclodextrins. researchgate.netresearchgate.net Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. youtube.com The (3,4-diethoxyphenyl) group of the title compound is sufficiently nonpolar to be included within the hydrophobic cavity of a cyclodextrin (B1172386) molecule, such as β-cyclodextrin or its derivatives. researchgate.netnih.gov

The formation of such an inclusion complex is driven by favorable interactions between the hydrophobic phenyl ring and the cyclodextrin cavity, displacing water molecules. This encapsulation can lead to significant changes in the properties of the thiourea derivative, most notably a substantial increase in its aqueous solubility. researchgate.net Spectroscopic methods, such as NMR and UV-Vis spectroscopy, are typically used to study the formation and stoichiometry of these host-guest complexes in solution. nih.gov The stability of these complexes is characterized by an association constant (Kₐ), which can be determined through titration experiments. nih.gov

Advanced Analytical Methodologies for Research on 3,4 Diethoxyphenyl Thiourea

Chromatographic Techniques for Purity Assessment and Metabolite Profiling (Research Scale)

Chromatographic methods are indispensable for separating (3,4-diethoxyphenyl)thiourea from impurities, starting materials, and potential metabolites. High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is fundamental for determining the purity of synthesized this compound and for tracking its presence in various matrices during research. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method Development Insights: A reversed-phase HPLC method is generally preferred for thiourea (B124793) derivatives. phenomenex.comnih.gov The selection of the stationary phase is critical; C18 columns are widely used due to their hydrophobic nature and versatility. researchgate.net For compounds with aromatic systems like this compound, phenyl-based columns (e.g., phenyl-hexyl) can offer alternative selectivity through π-π interactions. phenomenex.com

The mobile phase typically consists of an organic solvent, such as acetonitrile (B52724) or methanol, mixed with an aqueous buffer. sielc.comsielc.com The choice of buffer and its pH can influence the retention time and peak shape, especially if the analyte has ionizable groups. For MS-compatible methods, volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid are used instead of non-volatile salts like phosphate. sielc.com

Detection is commonly achieved using a UV detector, as the aromatic ring and thiourea chromophore in this compound are expected to absorb in the UV region, likely between 230-280 nm. A photodiode array (DAD) detector can be particularly useful as it provides spectral information, aiding in peak identification and purity assessment. researchgate.net

Illustrative HPLC Parameters: The following table outlines a hypothetical, yet representative, set of HPLC conditions for the purity analysis of this compound.

Table 1: Representative HPLC Method Parameters for this compound Purity Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 254 nm
Injection Volume 10 µL

Metabolite profiling, often performed with LC-MS (Liquid Chromatography-Mass Spectrometry), would utilize similar chromatographic principles to separate potential metabolites from the parent compound before MS detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, many thiourea derivatives, including this compound, are polar and have low volatility due to the presence of N-H groups capable of hydrogen bonding. Therefore, a derivatization step is typically required to make them amenable to GC analysis.

Derivatization Strategy: Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in the thiourea moiety. unina.itsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups. researchgate.net This process increases the volatility and thermal stability of the analyte, allowing it to pass through the GC column without degradation. researchgate.netweber.hu

The reaction is typically carried out by heating the dried analyte with the silylating agent in an appropriate solvent. sigmaaldrich.com The resulting silylated derivative can then be injected into the GC-MS system. The mass spectrometer provides crucial structural information based on the fragmentation pattern of the derivative, confirming the identity of the compound.

Hypothetical GC-MS Parameters: The following table provides a plausible set of conditions for the analysis of a silylated derivative of this compound.

Table 2: Representative GC-MS Method Parameters for Silylated this compound

Parameter Condition
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Injector Temperature 280 °C
Oven Program 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600

Electrochemical Analysis of Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of molecules. For this compound, CV can provide insights into its oxidation and reduction potentials, which can be related to its electronic structure and potential involvement in redox processes.

The electrochemical behavior of thiourea and its derivatives often involves the sulfur atom. nih.gov Substituted thioureas typically exhibit an oxidation peak corresponding to the formation of a formamidine (B1211174) disulfide derivative. nih.gov The potential at which this oxidation occurs is influenced by the nature of the substituents on the phenyl ring. The electron-donating ethoxy groups in this compound would be expected to make the molecule easier to oxidize compared to unsubstituted phenylthiourea (B91264).

A typical CV experiment would involve dissolving this compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) and scanning the potential at a working electrode (such as glassy carbon). The resulting voltammogram plots current against potential, revealing the potentials at which redox events occur. Studies on disubstituted thioureas have shown that they can exhibit both oxidation and reduction peaks. nih.gov

Expected Electrochemical Data: Based on studies of similar substituted thioureas, a representative set of expected redox potentials is presented below.

Table 3: Representative Electrochemical Data for this compound

Parameter Expected Value (vs. Ag/AgCl)
Solvent/Electrolyte Acetonitrile / 0.1 M TBAP
Working Electrode Glassy Carbon
Scan Rate 100 mV/s
Anodic Peak Potential (Epa) +0.8 to +1.2 V
Cathodic Peak Potential (Epc) -1.8 to -2.2 V

Note: These values are illustrative and the actual potentials would need to be determined experimentally.

Thermal Analysis (TGA, DSC) for Phase Transitions and Stability (Research-focused)

Thermal analysis techniques are crucial for characterizing the solid-state properties of a compound, including its thermal stability, melting point, and any phase transitions. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.

Thermogravimetric Analysis (TGA): TGA is used to determine the temperature at which this compound begins to decompose. For thiourea itself, decomposition is a multi-stage process that can involve isomerization to ammonium thiocyanate (B1210189) followed by further breakdown at higher temperatures, releasing gases like ammonia (B1221849) and hydrogen sulfide. researchgate.netresearchgate.net A similar multi-step decomposition would be anticipated for its derivatives. The presence of the diethoxyphenyl group would likely increase the thermal stability compared to unsubstituted thiourea. The TGA curve provides a clear indication of the onset of decomposition and the temperature range over which the compound is stable. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. researchgate.net A sharp endothermic peak on a DSC thermogram corresponds to the melting of the crystalline solid. The temperature of this peak is the melting point, a key indicator of purity. Broader transitions may indicate the presence of amorphous content or other phase changes occurring before melting. For some long-chain thiourea derivatives, multiple transitions related to the melting of different crystalline forms have been observed. researchgate.net The shape and temperature of these transitions provide valuable information about the solid-state structure and stability of the compound. avantiresearch.comfau.de

Illustrative Thermal Analysis Data: The following table presents hypothetical, yet plausible, thermal properties for this compound based on data for related compounds.

Table 4: Representative Thermal Properties of this compound

Analysis Parameter Expected Value
DSC Melting Point (Tₘ) 150 - 170 °C (Endothermic Peak)
Glass Transition (T₉) Not typically observed for small crystalline molecules
TGA Onset of Decomposition > 180 °C
Major Weight Loss Region 200 - 400 °C

Future Directions and Emerging Research Avenues for 3,4 Diethoxyphenyl Thiourea

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While traditional methods for synthesizing thiourea (B124793) derivatives are well-documented, the future of chemical synthesis lies in the development of novel, efficient, and environmentally benign methodologies. For (3,4-diethoxyphenyl)thiourea, future research could pivot towards greener and more sustainable synthetic routes.

Current research on other thiourea derivatives has highlighted several innovative approaches that could be adapted for the synthesis of this compound. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of deep eutectic solvents as green reaction media. nih.gov A one-pot, three-component reaction strategy, a hallmark of green chemistry, could also be explored for the efficient assembly of the target molecule from simple precursors. ijpsr.com

Furthermore, flow chemistry presents a scalable and sustainable alternative to batch synthesis, offering precise control over reaction parameters and minimizing waste. researchgate.net The development of a continuous-flow synthesis for this compound would be a significant step towards its large-scale and environmentally responsible production.

Future synthetic explorations could also focus on creating a library of this compound derivatives by introducing various substituents on the phenyl ring or the thiourea nitrogen atoms. This would not only expand the chemical space around this core structure but also provide a platform for structure-activity relationship (SAR) studies.

Table 1: Potential Sustainable Synthetic Methodologies for this compound

MethodologyPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency.Optimization of microwave parameters (power, temperature, time) for the reaction of 3,4-diethoxyaniline (B1332076) with a thiocarbonyl source.
Deep Eutectic Solvents (DES)Green and biodegradable reaction medium, potential for catalyst recycling.Screening of various DES combinations to identify the optimal medium for the synthesis.
One-Pot Multicomponent ReactionHigh atom economy, reduced waste, simplified workup procedures.Development of a convergent synthesis from 3,4-diethoxyaniline, a carbon disulfide equivalent, and an amine.
Continuous-Flow SynthesisScalability, precise reaction control, enhanced safety, minimal waste.Design and optimization of a flow reactor setup for the continuous production of this compound.

Deeper Mechanistic Insights into Biological and Catalytic Activities

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.comnih.gov The specific biological activities of this compound, however, remain largely uninvestigated. Future research should focus on elucidating the potential therapeutic applications of this compound and understanding its mechanism of action at a molecular level.

Initial studies could involve broad-spectrum screening against various pathogens and cancer cell lines to identify any significant biological effects. Should any promising activity be discovered, subsequent mechanistic studies would be crucial. For instance, if anticancer activity is observed, investigations could focus on its effects on cell cycle progression, apoptosis induction, or inhibition of specific signaling pathways.

In the realm of catalysis, thiourea derivatives have emerged as powerful hydrogen-bond donor catalysts for a variety of organic transformations. uobabylon.edu.iq The presence of the two N-H protons and the sulfur atom allows them to activate electrophiles through hydrogen bonding. The catalytic potential of this compound is another fertile ground for future research. It could be evaluated as a catalyst in reactions such as the Michael addition, Diels-Alder reaction, and Friedel-Crafts alkylation. Mechanistic studies, employing techniques like kinetic analysis, isotopic labeling, and computational modeling, would be essential to understand the mode of activation and the factors governing its catalytic efficiency and stereoselectivity.

Application as a Probe Molecule in Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems. The thiourea scaffold, with its ability to engage in hydrogen bonding and other non-covalent interactions, is an attractive framework for the design of chemical probes. Future research could explore the development of this compound-based probes for various applications in chemical biology.

One potential application is in the development of fluorescent probes. By attaching a fluorophore to the this compound core, it might be possible to create sensors for specific analytes or to visualize biological processes within living cells. The diethoxyphenyl group might also contribute to the photophysical properties of such probes.

Furthermore, by incorporating a reactive group or a photo-cross-linking moiety, this compound could be converted into an activity-based probe to identify and study the function of specific enzymes or receptors. The design and synthesis of such probes would open up new avenues for understanding complex biological pathways.

Design and Synthesis of Advanced Functional Materials Based on this compound

The unique structural and electronic properties of thiourea derivatives make them promising building blocks for the construction of advanced functional materials. The ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions can be exploited to create self-assembled structures and coordination polymers.

Future research could focus on the design and synthesis of functional materials derived from this compound. For example, its incorporation into metal-organic frameworks (MOFs) could lead to materials with interesting properties for gas storage, separation, or catalysis. The diethoxyphenyl groups could influence the porosity and functionality of the resulting MOFs.

Another area of exploration could be the development of this compound-based polymers. By functionalizing the molecule with polymerizable groups, it could be incorporated into polymer chains to create materials with tailored optical, electronic, or mechanical properties. These materials could find applications in areas such as organic electronics, sensors, and coatings.

Table 2: Potential Functional Materials Derived from this compound

Material TypePotential ApplicationKey Research Focus
Metal-Organic Frameworks (MOFs)Gas storage and separation, catalysis, sensing.Synthesis and characterization of MOFs incorporating this compound as a linker.
Coordination PolymersLuminescent materials, magnetic materials, sensors.Investigation of the coordination chemistry of this compound with various metal ions.
Functional PolymersOrganic electronics, sensors, stimuli-responsive materials.Synthesis of monomers based on this compound and their polymerization.
Self-Assembled MonolayersSurface modification, corrosion inhibition.Study of the self-assembly of this compound on different surfaces.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Science

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the fields of drug discovery and material science by accelerating the design and discovery of new molecules and materials with desired properties. google.comnih.gov The integration of these computational tools into the research of this compound represents a significant future direction.

In drug discovery, AI and ML algorithms can be used to predict the biological activities of this compound and its derivatives, identify potential drug targets, and optimize their pharmacokinetic properties. chemrxiv.org By training models on large datasets of known bioactive molecules, it is possible to build predictive models that can guide the synthesis of new compounds with enhanced therapeutic potential.

In material science, AI and ML can be employed to predict the properties of materials based on their chemical structure. chemrxiv.org For instance, machine learning models could be developed to predict the gas adsorption capacity of MOFs derived from this compound or the electronic properties of polymers incorporating this moiety. This would enable the in silico screening of a vast number of potential materials, significantly reducing the time and cost associated with experimental synthesis and characterization.

Furthermore, generative AI models could be used to design novel this compound derivatives with optimized properties for specific applications. These models can learn the underlying patterns in chemical data and generate new molecular structures that are likely to possess the desired characteristics.

Q & A

Q. What are the common synthetic routes for (3,4-diethoxyphenyl)thiourea, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation reactions. A standard method involves reacting 3,4-diethoxyaniline with thiophosgene or carbon disulfide in aqueous or polar aprotic solvents (e.g., 1,4-dioxane) . Optimization strategies include:

  • Solvent selection : Polar solvents enhance nucleophilic attack; dioxane or THF improves yield compared to water .
  • Temperature control : Room temperature minimizes side reactions, but heating (40–60°C) may accelerate slower reactions .
  • Catalysts : Bases like triethylamine or NaOH can deprotonate intermediates, improving reaction efficiency .
  • Monitoring : Thin-layer chromatography (TLC) or in situ IR spectroscopy tracks thiourea formation .

Q. What spectroscopic techniques are employed to characterize this compound, and how are key spectral data interpreted?

Key techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns. The aromatic protons of 3,4-diethoxyphenyl groups appear as distinct doublets (δ 6.5–7.5 ppm), while thiourea NH signals resonate at δ 8.5–10 ppm .
  • FT-IR : The C=S stretch appears as a strong band near 1250–1350 cm⁻¹, and N-H stretches are observed at 3200–3400 cm⁻¹ .
  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N-H···S) and π-conjugation, critical for understanding electronic properties .

Q. How can the biological activity of this compound derivatives be evaluated in antimicrobial assays?

Standard protocols include:

  • Broth microdilution : Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Time-kill assays : Assess bactericidal/fungicidal kinetics over 24–48 hours .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .
  • Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., urease, HIV protease) using spectrophotometric methods .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the reactivity and interaction mechanisms of this compound?

Density functional theory (DFT) calculations provide insights into:

  • Electronic structure : HOMO-LUMO gaps predict charge transfer interactions, relevant for designing inhibitors .
  • Reaction pathways : Transition-state modeling identifies energetically favorable routes for derivative synthesis .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes) to prioritize experimental testing .
  • Non-covalent interactions : AIM (Atoms in Molecules) analysis maps hydrogen bonds and van der Waals interactions critical for crystal packing .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic findings for thiourea derivatives?

Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state):

  • Variable-temperature NMR : Detects tautomeric equilibria (e.g., thione ↔ thiol forms) .
  • Complementary techniques : Pair XRD with solid-state IR or Raman to confirm hydrogen-bonding networks .
  • DFT-assisted refinement : Optimize crystallographic models using computed bond lengths/angles .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting specific enzymes?

  • Scaffold modification : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl ring to modulate steric/electronic effects .
  • Bioisosteric replacement : Replace the thiourea moiety with urea or guanidine to assess impact on binding .
  • Enzyme kinetics : Perform Lineweaver-Burk analysis to determine inhibition mechanisms (competitive/non-competitive) .
  • Crystallographic studies : Co-crystallize derivatives with target enzymes (e.g., HIV protease) to identify key binding motifs .

Q. What challenges arise in synthesizing unsymmetrical thiourea derivatives, and how can modern catalytic methods address them?

Challenges include regioselectivity and purification difficulties due to similar polarities of products. Solutions involve:

  • Phase-transfer catalysts : Enhance reactivity of poorly soluble amines in biphasic systems .
  • Microwave-assisted synthesis : Accelerate reaction rates, improving yields of unsymmetrical products .
  • Chiral auxiliaries : Control stereochemistry in asymmetric thiourea synthesis .
  • Flow chemistry : Enable precise control of stoichiometry and residence time for multi-step reactions .

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